Phenolphthalein disulfate potassium salt hydrate

CAS No.:

Cat. No.: VC13548617

Molecular Formula: C20H15K3O12S2

Molecular Weight: 628.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H15K3O12S2 |

|---|---|

| Molecular Weight | 628.8 g/mol |

| IUPAC Name | tripotassium;2-[hydroxy-bis(4-sulfonatooxyphenyl)methyl]benzoate;hydrate |

| Standard InChI | InChI=1S/C20H16O11S2.3K.H2O/c21-19(22)17-3-1-2-4-18(17)20(23,13-5-9-15(10-6-13)30-32(24,25)26)14-7-11-16(12-8-14)31-33(27,28)29;;;;/h1-12,23H,(H,21,22)(H,24,25,26)(H,27,28,29);;;;1H2/q;3*+1;/p-3 |

| Standard InChI Key | ANNXSRCLBOSUSB-UHFFFAOYSA-K |

| SMILES | C1=CC=C(C(=C1)C(=O)[O-])C(C2=CC=C(C=C2)OS(=O)(=O)[O-])(C3=CC=C(C=C3)OS(=O)(=O)[O-])O.O.[K+].[K+].[K+] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)[O-])C(C2=CC=C(C=C2)OS(=O)(=O)[O-])(C3=CC=C(C=C3)OS(=O)(=O)[O-])O.O.[K+].[K+].[K+] |

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The IUPAC name for this compound is tripotassium 2-{hydroxybis[4-(sulfonatooxy)phenyl]methyl}benzoate hydrate . It is alternatively described as phenolphthalein disulfate tripotassium salt trihydrate or dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) . Such naming variations reflect differences in hydration states or salt stoichiometry.

CAS Registry and Molecular Formulas

Two primary CAS numbers are associated with this compound:

-

62625-16-5: Corresponds to the tripotassium salt trihydrate form .

-

52322-16-4: Linked to a dipotassium variant with the formula and a molar mass of 518.55 g/mol .

The molecular formula discrepancy arises from the number of potassium ions () and hydration () molecules. For the tripotassium hydrate, the charge balance involves three ions neutralizing two sulfonate () groups and one benzoate () group .

Structural Characteristics

Core Architecture

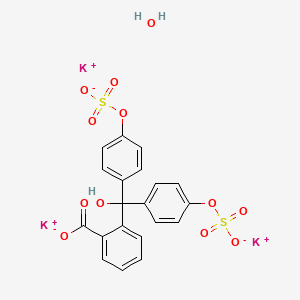

The compound retains the phenolphthalein backbone, featuring a central isobenzofuranone ring substituted with two 4-sulfonatooxyphenyl groups (Fig. 1) . The sulfate esters at the para positions of the phenyl rings enhance hydrophilicity, while potassium ions stabilize the negative charges.

Figure 1: 2D structure of phenolphthalein disulfate potassium salt hydrate .

Synthesis and Production

Historical Synthesis

Early synthetic routes, as described by Bassett and Bagnall (1924), involved sulfonation of phenolphthalein followed by neutralization with potassium hydroxide . The process yields either di- or tripotassium salts depending on reaction stoichiometry:

Modern Refinements

Contemporary methods emphasize controlled sulfonation using sulfur trioxide complexes and anhydrous conditions to minimize hydrolysis . The hydrate form is obtained through recrystallization from aqueous ethanol .

Physical and Chemical Properties

Thermal Stability

Solubility Profile

The limited aqueous solubility (≈1–5 mg/mL) necessitates alkaline buffers for dissolution in biological assays .

Spectroscopic Data

Applications in Research

Biochemical Assays

The compound’s sulfate groups act as enzyme substrates, particularly in sulfatase activity assays . Its use in "fortuberculousresearch" suggests utility in mycobacterial studies, possibly detecting sulfatase-producing pathogens.

pH-Indicating Properties

While less common than phenolphthalein, the disulfate salt exhibits a pH-dependent color change (colorless to pink) above pH 8.2, albeit with reduced intensity due to electron-withdrawing sulfonates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume